4-[2-(Methylamino)ethoxy]phenol hydrochloride
Description
Chemical Name: 4-[(Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol hydrochloride Molecular Formula: C₂₅H₂₈ClNO₂ Molecular Weight: 409.95 g/mol CAS No.: 1032008-74-4 Purity: ≥98% Solubility: Sparingly soluble in water (<1 mg/mL), soluble in DMSO (74 mg/mL), and ethanol (74 mg/mL) .
Properties
IUPAC Name |
4-[2-(methylamino)ethoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-7-12-9-4-2-8(11)3-5-9;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBYGLAUYCAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation of Phenol
- The phenol (e.g., thymol or 4-hydroxyphenol) is reacted with a haloalkylamine salt, typically 1-halo-2-(methylamino)ethane salt, under controlled conditions to form the intermediate 4-[2-(methylamino)ethoxy]phenol derivative.
- The reaction is conducted in an organic solvent, often under stirring and at temperatures around 15°C to optimize yield and purity.
- The organic layer is washed with water and dried over sodium sulfate to remove impurities.
Step 2: Acylation (Optional)
- In some synthetic pathways, an acylating agent is introduced to modify the aromatic ring further via Friedel-Crafts acylation.
- This step may involve reagents such as trichloroacetic acid or other acyl chlorides in solvents like 1,2-dichloroethane.
- The reaction mixture is maintained at low temperatures (around 15°C) for extended periods (up to 22 hours) to ensure complete acylation.
Step 3: Oxidation
- The acylated intermediate undergoes oxidation using peracid oxidants such as m-chloroperbenzoic acid.
- This oxidation is performed at low temperatures (15°C) with stirring over 20+ hours.
- After oxidation, the mixture is neutralized with sodium carbonate and extracted with diethyl ether.
Step 4: Hydrolysis and Salt Formation
- The crude product is dissolved in methanol and treated with aqueous sodium hydroxide solution at 40-45°C to hydrolyze any esters or acyl groups if necessary.
- The reaction mixture is diluted with water and extracted sequentially with organic solvents (e.g., toluene, diethyl ether) under alkaline and acidic conditions to purify the product.
- The purified free base is then converted to the hydrochloride salt by saturation with hydrochloric acid gas in anhydrous diethyl ether.
- The solid hydrochloride salt is collected by filtration, washed with diethyl ether, and crystallized from isopropanol to yield the final product.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Phenol + 1-halo-2-(methylamino)ethane salt | 15°C | 24 hours | ~97 | Organic layer washed, dried over Na2SO4 |
| Acylation | Acylating agent (e.g., trichloroacetic acid) | 15°C | 22 hours | Not specified | Friedel-Crafts type reaction |
| Oxidation | m-Chloroperbenzoic acid | 15°C | 22 hours | Not specified | Followed by alkaline work-up |
| Hydrolysis & Extraction | NaOH aqueous, methanol, toluene, diethyl ether | 40-45°C | 30 minutes + extractions | Not specified | Multiple extraction steps for purity |
| Salt Formation | HCl gas in anhydrous diethyl ether | Room temp | Until saturation | Not specified | Crystallization from isopropanol |
Purification and Characterization
- The final hydrochloride salt is isolated as a crystalline solid.
- Washing with diethyl ether removes residual organic impurities.
- Crystallization from isopropanol enhances purity and yields a stable form of the compound.
- Drying over sodium sulfate and evaporation under reduced pressure are standard to remove solvents.
Research Findings and Notes
- The process is highly efficient, with alkylation yields reaching up to 97%.
- Low-temperature conditions (around 15°C) are critical in oxidation and acylation steps to control reaction rates and avoid side reactions.
- The use of m-chloroperbenzoic acid as an oxidizing agent is common due to its selectivity and mild reaction conditions.
- The final hydrochloride salt formation by saturation with HCl gas in diethyl ether is a standard method to obtain pharmaceutically acceptable salt forms.
- Multiple extraction and washing steps are necessary to ensure removal of inorganic salts and unreacted starting materials.
Summary Table of Key Reagents and Solvents
| Reagent/Solvent | Role in Synthesis | Typical Amounts/Concentration |
|---|---|---|
| 1-Halo-2-(methylamino)ethane salt | Alkylating agent for side chain introduction | Stoichiometric relative to phenol |
| m-Chloroperbenzoic acid | Oxidizing agent | ~0.08 moles per 0.02 moles substrate |
| Trichloroacetic acid | Acylating agent | ~0.04 moles per 0.02 moles substrate |
| Sodium hydroxide (30% aq.) | Hydrolysis and neutralization | Excess for complete hydrolysis |
| Diethyl ether | Extraction solvent and HCl gas medium | Sufficient to dissolve intermediates |
| Isopropanol | Crystallization solvent | Saturated solution for crystallization |
| Sodium sulfate | Drying agent | Used to remove water from organic phases |
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylamino)ethoxy]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenolic compounds.
Scientific Research Applications
β2 Adrenergic Receptor Agonism
Research indicates that derivatives of 4-[2-(methylamino)ethoxy]phenol hydrochloride are being investigated as agonists for the β2 adrenergic receptor, which plays a crucial role in various physiological processes including airway dilation and metabolic regulation. These compounds may offer therapeutic benefits in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Studies have suggested potential anticancer properties associated with compounds related to this compound. The compound's structure allows for modifications that could enhance its efficacy against specific cancer types, making it a candidate for further investigation in oncology .
Electronics Industry Applications
This compound is also noted for its applications in the electronics sector. It is utilized in the formulation of electronic materials, particularly as a component in coatings that require specific chemical properties such as adhesion and thermal stability .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Pharmaceuticals | β2 Adrenergic Receptor Agonism | Treatment of asthma and COPD |
| Pharmaceuticals | Anticancer activity | Targeted therapy for various cancers |
| Electronics | Component in electronic coatings | Improved adhesion and thermal stability |
Case Study 1: β2 Agonists Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound aimed at enhancing β2 agonistic activity. The research demonstrated that structural modifications could significantly increase receptor affinity and selectivity, leading to improved therapeutic profiles .
Case Study 2: Anticancer Research
In another research initiative, compounds derived from this compound were tested against several cancer cell lines. The results indicated promising cytotoxic effects, particularly against breast cancer cells, suggesting that this compound could serve as a lead structure for new anticancer drugs .
Mechanism of Action
The mechanism of action of 4-[2-(Methylamino)ethoxy]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- Z-configuration of the double bond in the phenylbutenyl moiety.
- Methylamino ethoxy group (-O-CH₂-CH₂-NH-CH₃) attached to the para position of the phenol ring.
- Phenylbutenyl side chain contributing to steric bulk and receptor interaction.
Pharmacological Role :
Endoxifen HCl is a potent estrogen receptor (ER) antagonist used in breast cancer therapy. It acts as a selective estrogen receptor modulator (SERM), inhibiting ERα-dependent signaling pathways .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino/Alkyl Groups
Key Observations :
- Amino Group Substitution: Diethylamino groups (e.g., Compound 105) reduce ER selectivity compared to methylamino in Endoxifen .
- Linker Modifications : Replacing the oxygen in the ethoxy linker with sulfur (e.g., ) alters pharmacokinetics due to increased lipophilicity .
- Phenylbutenyl Side Chain : Critical for ER antagonism; its absence (e.g., Phenylephrine HCl) shifts activity to adrenergic pathways .
Compounds with Similar Phenolic/Aminoethyl Moieties
Research Findings :
- 2-Amino-5-Methylphenol HCl: Synthesized via acid hydrolysis of trichloroacetyl intermediates; lacks the extended hydrophobic regions of Endoxifen, limiting membrane permeability .
- Dopamine HCl : Water-soluble due to catechol and primary amine groups; targets neurotransmitter receptors rather than steroid receptors .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Bioavailability
| Compound | Water Solubility | Organic Solubility (DMSO/EtOH) | Bioavailability Considerations |
|---|---|---|---|
| Endoxifen HCl | <1 mg/mL | 74 mg/mL | Requires DMSO/EtOH for delivery |
| Phenylephrine HCl | High | Moderate | Rapid absorption due to hydrophilicity |
| Compound 105 | Low | High | Enhanced CNS penetration (lipophilic) |
Key Insight : The phenylbutenyl chain in Endoxifen reduces water solubility, necessitating formulation in organic solvents for therapeutic use .
Biological Activity
4-[2-(Methylamino)ethoxy]phenol hydrochloride, with the CAS number 857198-87-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a phenolic core with an ethoxy and methylamino substituent, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 232.71 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
Biological Activity
Research on this compound indicates several promising biological activities:
1. Antitumor Activity
Preliminary studies suggest that this compound may inhibit tumor growth through modulation of key signaling pathways, particularly the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is crucial for cell proliferation and survival, making it a significant target in cancer therapy.
2. Neuroprotective Effects
The compound has shown potential neuroprotective effects, attributed to its ability to cross the blood-brain barrier. Studies indicate that it may interact with central nervous system receptors, which could be beneficial in treating neurodegenerative disorders.
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Initial findings suggest activity against various bacterial strains, indicating its potential as an antimicrobial agent.
4. Enzyme Interaction
The compound has been studied for its binding affinity to specific enzymes involved in cellular processes, potentially affecting metabolic pathways and cell signaling.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Binding : It can form hydrogen bonds with biological molecules, modulating their structure and function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(Methylamino)ethanol | Lacks phenolic group | Limited biological activity |
| Ethyl 4-hydroxybenzoate | Contains a phenolic group | Antimicrobial activity |
| 4-Amino-2-methoxyphenol | Similar structure but different substituents | Moderate neuroprotective effects |
The combination of the phenolic structure with ethoxy and methylamino groups in this compound enhances its biological activity compared to its analogs.
Case Study 1: Antitumor Efficacy
In a study evaluating various compounds for antitumor efficacy, this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal apoptosis in models of oxidative stress. The results indicated a reduction in markers of cell death and inflammation, supporting its role in neuroprotection.
Case Study 3: Antimicrobial Testing
In antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited inhibitory effects at concentrations that warrant further exploration for clinical applications.
Q & A
Q. What solvents are optimal for dissolving 4-[2-(Methylamino)ethoxy]phenol hydrochloride in experimental settings?
The compound exhibits limited aqueous solubility (<1 mg/ml in water) but is highly soluble in DMSO and ethanol (74 mg/ml). For in vitro studies, prepare stock solutions in DMSO and dilute in aqueous buffers to avoid precipitation. Ethanol is suitable for organic-phase reactions. Always confirm solubility under specific experimental conditions using spectrophotometric or HPLC validation .
Q. How should researchers safely handle and store this compound?
Store in airtight, light-protected containers at -20°C, desiccated to prevent hydrolysis. Use personal protective equipment (PPE) including gloves and goggles. Work in a fume hood to avoid inhalation or skin contact, as recommended in safety data sheets for structurally related compounds (e.g., N-Methyltyramine hydrochloride) .
Q. What analytical methods are recommended for verifying purity and structural integrity?
Use a combination of HPLC-MS (for purity assessment) and NMR (1H and 13C for structural confirmation). Compare retention times and spectral data with reference standards, as demonstrated for analogous compounds like Endoxifen HCl (98% purity, CAS 1032008-74-4) .
Advanced Research Questions
Q. How can researchers design competitive binding assays to study receptor interactions?
If investigating estrogen receptor (ER) affinity (as inferred from Endoxifen HCl’s activity), use ER-positive cell lines (e.g., MCF-7) in radioligand displacement assays. Prepare test compound concentrations in DMSO (≤0.1% final concentration) and measure IC50 values against tritiated estradiol. Include tamoxifen as a positive control and validate results with fluorescence polarization assays .
Q. What strategies mitigate hydrolysis or degradation in aqueous solutions?
The ethoxy group is prone to hydrolysis. Use phosphate-buffered saline (pH 7.4) at 4°C for short-term stability. For long-term storage, lyophilize the compound and reconstitute fresh before use. Monitor degradation via HPLC, tracking peaks corresponding to hydrolysis byproducts (e.g., free phenol derivatives) .
Q. How should conflicting biological activity data be resolved across studies?
Discrepancies may arise from cell line variability (e.g., ER expression levels) or assay conditions (e.g., serum-containing media). Replicate experiments in multiple cell models and use orthogonal assays (e.g., gene expression profiling alongside binding assays). Cross-validate with structural analogs, such as those listed in patent syntheses (e.g., EP 4 374 877 A2) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Focus on bioavailability, plasma half-life, and metabolite identification. Administer the compound via intravenous and oral routes in rodent models, using LC-MS/MS to quantify parent and demethylated metabolites. Adjust dosing based on solubility data (e.g., 74 mg/ml in ethanol for injectable formulations) .
Methodological Considerations
Q. How to synthesize this compound?
Adapt methods from structurally related compounds, such as coupling 4-hydroxyphenol with 2-(methylamino)ethyl chloride under basic conditions (e.g., K2CO3 in acetonitrile). Purify via recrystallization in ethanol/water mixtures. Patent literature (e.g., EP 4 374 877 A2) provides analogous synthetic routes for methylaminoethoxy-containing molecules .
Q. What experimental controls are critical in stability studies?
Include (1) negative controls (vehicle-only samples), (2) accelerated degradation samples (e.g., exposure to high temperature or alkaline pH), and (3) reference standards. Use mass spectrometry to identify degradation products, ensuring they do not interfere with bioactivity assays .
Q. How to optimize HPLC conditions for separating enantiomers or isomers?
Utilize chiral columns (e.g., Chiralpak IA) with mobile phases containing hexane:isopropanol (90:10, v/v) and 0.1% diethylamine. Adjust flow rates (1.0–1.5 ml/min) and monitor at 254 nm. Calibrate with resolved standards, as described for cetirizine dihydrochloride impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
